molecular formula C11H9BrN2 B1532443 5-Bromo-6'-methyl-[2,2']bipyridinyl CAS No. 1187163-77-4

5-Bromo-6'-methyl-[2,2']bipyridinyl

Cat. No. B1532443
CAS RN: 1187163-77-4
M. Wt: 249.11 g/mol
InChI Key: QXEYHCOZNYXWPL-UHFFFAOYSA-N
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Description

“5-Bromo-6’-methyl-[2,2’]bipyridinyl” is a chemical compound with the molecular formula C11H9BrN2 . It’s a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “5-Bromo-6’-methyl-[2,2’]bipyridinyl” consists of a bipyridine core with a bromine atom at the 5th position and a methyl group at the 6th position .


Physical And Chemical Properties Analysis

“5-Bromo-6’-methyl-[2,2’]bipyridinyl” is a solid at room temperature . It has a molecular weight of 249.107 Da .

Scientific Research Applications

Coordination Chemistry

5-Bromo-6’-methyl-[2,2’]bipyridinyl: serves as a versatile ligand in coordination chemistry. It can form complexes with transition metals, which are pivotal for understanding the thermodynamics and kinetics of complexation of metal ions. These complexes have significant implications in the study of bonding, photochemistry, photophysics, and electrochemistry of metal complexes .

Supramolecular Chemistry

In supramolecular chemistry, this compound acts as a scaffold due to its ability to bind metals in a bidentate manner. It facilitates the creation of intricate molecular assemblies that are essential for the development of molecular machines and sensors .

Photocatalysis

The ruthenium complexes of 5-Bromo-6’-methyl-[2,2’]bipyridinyl are particularly useful in photocatalysis. They have been employed in the photochemical generation of hydrogen from water, which is a promising approach for sustainable energy production .

Electrochemistry

In electrochemistry, the compound’s derivatives are used in chemically modified electrode studies. These studies are crucial for the advancement of batteries and fuel cells, which are key components in the effort to create renewable energy technologies .

Organic Synthesis

5-Bromo-6’-methyl-[2,2’]bipyridinyl: is a valuable intermediate in organic synthesis. It can undergo various transformations, such as nitrodebromination and methyl bromonitration, which are important steps in the synthesis of complex organic molecules .

Herbicide Development

Due to its structural properties, this compound has practical applications in the development of herbicides. Its derivatives can be synthesized to target specific biological pathways in plants, offering a method for controlling invasive species or weeds .

Analytical Applications

The early literature indicates that 5-Bromo-6’-methyl-[2,2’]bipyridinyl and its complexes were used in analytical chemistry. They were involved in the development of methods for the characterization of chemical substances .

Material Science

In material science, the compound finds application in the creation of new materials with unique properties. These materials can have a wide range of uses, from electronics to photonics, due to their conductive and luminescent properties .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H302-H312-H332 indicating harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-3-2-4-11(14-8)10-6-5-9(12)7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEYHCOZNYXWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6'-methyl-[2,2']bipyridinyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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